2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Beschreibung
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group
Eigenschaften
CAS-Nummer |
5414-83-5 |
|---|---|
Molekularformel |
C20H33NO |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
2-(piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C20H33NO/c1-19(2,3)15-20(4,5)17-9-10-18(22)16(13-17)14-21-11-7-6-8-12-21/h9-10,13,22H,6-8,11-12,14-15H2,1-5H3 |
InChI-Schlüssel |
GWNLLAJONXXKEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)CN2CCCCC2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring to the Phenol Group: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the phenol group.
Introduction of the Trimethylpentan Group: This can be done through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring and phenol group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Could be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperidine ring and phenol group can interact with biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-1-ylmethyl)phenol: Lacks the trimethylpentan group.
4-(2,4,4-Trimethylpentan-2-yl)phenol: Lacks the piperidine ring.
2-(Piperidin-1-ylmethyl)-4-methylphenol: Has a methyl group instead of the trimethylpentan group.
Uniqueness
2-(Piperidin-1-ylmethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol is unique due to the presence of both the piperidine ring and the bulky trimethylpentan group, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
